molecular formula C10H12ClN5S B5591961 N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea

N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea

Cat. No. B5591961
M. Wt: 269.75 g/mol
InChI Key: YUUQSUHFHMLIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of pyrazolopyridine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea can affect various biochemical and physiological processes. For example, it has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have an impact on the central nervous system and cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea in lab experiments is its potential to exhibit a wide range of biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea. These include:
1. Further studies on its potential as a herbicide and its impact on the environment.
2. Investigating its potential as a treatment for various diseases, including cancer and inflammation.
3. Exploring its potential as a material for luminescent devices.
4. Studying its mechanism of action and identifying potential targets for drug development.
5. Investigating its potential as a tool for studying various biological processes.

Synthesis Methods

The synthesis of N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea can be achieved through several methods, including the reaction of 6-chloro-3-cyanopyridine-4-carboxaldehyde with methylhydrazine and subsequent reaction with ethylisothiocyanate. Another method involves the reaction of 6-chloro-3-cyanopyridine-4-carboxaldehyde with methylhydrazine and then reaction with ethylisothiocyanate in the presence of a base.

Scientific Research Applications

N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been found to have potential as a herbicide. In material science, it has been found to exhibit luminescent properties.

properties

IUPAC Name

1-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5S/c1-3-12-10(17)14-9-7-5(2)4-6(11)13-8(7)15-16-9/h4H,3H2,1-2H3,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQSUHFHMLIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=NNC2=C1C(=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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